4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid
Overview
Description
“4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are heterocyclic compounds with a five-membered ring structure, containing two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazoles, including “this compound”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . These methods offer mild conditions, broad substrate scope, and excellent functional group tolerance .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a chlorine atom attached to the pyrazole ring .Chemical Reactions Analysis
Pyrazoles, including “this compound”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclizations .Scientific Research Applications
Electrosynthesis of Pyrazolecarboxylic Acids
Electrosynthesis provides a pathway to synthesize 4-chlorosubstituted pyrazolecarboxylic acids, including derivatives similar to 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid, by chlorinating corresponding acids in aqueous NaCl solutions. This process is influenced by the substituents' properties on the pyrazole ring, showcasing the role of electrochemistry in synthesizing chlorinated pyrazole compounds with high yields (Lyalin, Petrosyan, & Ugrak, 2009).
Potential in Nonlinear Optical Materials
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, derivatives of the pyrazole structure, have shown significant optical nonlinearity, suggesting their utility as materials for optical limiting applications. This highlights the potential of pyrazole derivatives in developing new nonlinear optical (NLO) materials (Chandrakantha et al., 2013).
Antiallergic Agents
Research on 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine derivatives, structurally related to pyrazolecarboxylic acids, demonstrated antiallergic properties in rats, suggesting the therapeutic potential of pyrazole derivatives in treating allergies. The activity of these compounds was significantly influenced by the substituents, indicating the importance of structural modification for enhanced biological activity (Nohara et al., 1985).
Photoluminescent Properties of Coordination Compounds
Pyrazole-3-carboxylic acid has been utilized to synthesize d10 metal coordination compounds, demonstrating mixed-ligand characteristics and interesting luminescent behaviors. Such properties underline the applicability of pyrazole derivatives in creating materials with potential photoluminescent applications (Liu et al., 2015).
Optoelectronic Applications of Oligo-Pyrazole
Oligo-pyrazole-based thin films derived from pyrazole-3,4-dicarboxylic acid exhibit notable optical properties, including absorbance, transmittance, and optical band gap variations, suggesting their usefulness in optoelectronic applications. The low surface roughness of these films further indicates their potential in the fabrication of smooth and efficient optoelectronic devices (Cetin, Korkmaz, & Bildirici, 2018).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, including nucleophilic substitution . This suggests that 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid may also interact with its targets in a similar manner.
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Pharmacokinetics
The compound’s physical properties, such as its predicted density of 140±01 g/cm3 , may influence its bioavailability and pharmacokinetic profile.
Result of Action
Given the diverse biological activities of pyrazole derivatives , it is likely that this compound may have a wide range of effects at the molecular and cellular levels.
Properties
IUPAC Name |
4-chloro-1-propan-2-ylpyrazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-4(2)10-3-5(8)6(9-10)7(11)12/h3-4H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPYIDWWAWGJPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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